molecular formula C19H24N2O4 B11079760 diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

Cat. No.: B11079760
M. Wt: 344.4 g/mol
InChI Key: UJGSCCYWPVTHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by its unique structure, which includes an indole moiety and a malonate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE typically involves a multi-step process. One common method includes the condensation of 2,3,6-trimethylindole with diethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE
  • Methyl 2-{[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylene}malonate
  • Ethyl 2-{[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylene}malonate

Uniqueness

DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

diethyl 2-[[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C19H24N2O4/c1-6-24-18(22)15(19(23)25-7-2)10-20-16-9-14-12(4)13(5)21-17(14)8-11(16)3/h8-10,20-21H,6-7H2,1-5H3

InChI Key

UJGSCCYWPVTHGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1C)NC(=C2C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.